![molecular formula C18H19N5O2S B2498693 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891128-81-7](/img/structure/B2498693.png)

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related triazolopyrimidinone compounds involves cyclization reactions and the use of carboximidamides, guanidines, and 1,2,4-triazol-5-amines to afford a variety of tetramethyl tetrahydroquinolines and triazolopyrimidinones (Potapov et al., 2017). Microwave irradiation and conventional processes have been employed for the condensation of ketones, aldehydes, and urea/thiourea to synthesize dihydropyrimidinones and hexahydroquinazolinones, highlighting a diverse range of synthetic strategies that could be applicable to our compound of interest (Phucho et al., 2010).

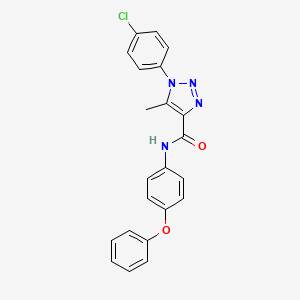

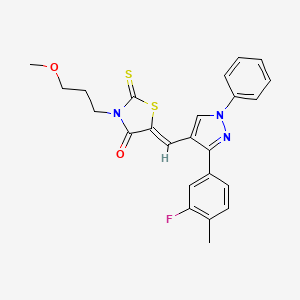

Molecular Structure Analysis

The molecular structure of compounds similar to 3-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is characterized by the presence of multiple heterocyclic rings. These structures often exhibit complex bonding patterns and electronic interactions, with heteroatoms contributing to the unique chemical properties and reactivity of the molecule. X-ray crystallography and spectroscopic methods (NMR, MS) are commonly used for structural elucidation of such compounds, providing insights into their conformation, stereochemistry, and electronic structure (Wang et al., 2014).

Chemical Reactions and Properties

Chemical reactions of triazolopyrimidinones and related structures often involve nucleophilic substitution, electrophilic addition, and cycloaddition reactions, with the heteroatoms playing a crucial role in determining the reactivity. The presence of multiple reactive sites, including the thioether and the dihydroquinoline moiety, allows for a wide range of chemical transformations, leading to the synthesis of complex derivatives with varied biological activities. The synthesis of diheterocyclic compounds from triazolopyrimidines demonstrates the versatility of these compounds in chemical synthesis (Liu et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A range of novel pyrimido[4,5-c]isoquinolines and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines, which could include derivatives of the compound , have been synthesized using a one-pot method. These compounds have shown good to excellent yields, indicating efficient synthetic routes for such complex molecules. The in vitro examination of their antioxidant activity revealed that some compounds exhibit potent antioxidant properties, highlighting their potential for therapeutic applications (S. Narsimha et al., 2018).

Antitumor Activity

New morpholinylchalcones, which could be structurally related to the compound of interest, have been synthesized and evaluated for their antitumor activity. Some of these compounds have shown promising activities against human lung cancer and hepatocellular carcinoma cell lines, suggesting the potential of such derivatives in cancer therapy (Zeinab A. Muhammad et al., 2017).

Molecular Docking Studies

The structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been conducted, revealing insights into the molecular interactions that govern their biological activity. Computational studies using molecular docking have supported the biological activity results, providing a basis for understanding the mode of action of these compounds at the molecular level (S. M. Gomha et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-11-12(2)23-17(19-16(11)25)20-21-18(23)26-10-15(24)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8H,5,7,9-10H2,1-2H3,(H,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIFRPAUWOMZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

amine](/img/structure/B2498625.png)

![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)

![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)